molecular formula C22H15ClFN3O3 B11291146 N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11291146
M. Wt: 423.8 g/mol
InChI Key: ALZSTUSSDLGPPP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol: This intermediate is synthesized through the reaction of 3-fluorobenzohydrazide with 3-hydroxybenzaldehyde in the presence of an oxidizing agent.

    Coupling Reaction: The intermediate is then coupled with 2-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • N-(2-chlorophenyl)-5-(2-fluorophenyl)-2-furamide
  • 3-(5-(2-chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide

Uniqueness

N-(2-chlorophenyl)-2-{3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-18-9-1-2-10-19(18)25-20(28)13-29-17-8-4-5-14(12-17)21-26-22(30-27-21)15-6-3-7-16(24)11-15/h1-12H,13H2,(H,25,28)

InChI Key

ALZSTUSSDLGPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)Cl

Origin of Product

United States

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